molecular formula C21H34N2O3 B8176835 tert-Butyl 4-((3-((isopropylamino)methyl)phenoxy)methyl)piperidine-1-carboxylate

tert-Butyl 4-((3-((isopropylamino)methyl)phenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B8176835
M. Wt: 362.5 g/mol
InChI Key: POQURDLTRPRXAX-UHFFFAOYSA-N
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Description

tert-Butyl 4-((3-((isopropylamino)methyl)phenoxy)methyl)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((3-((isopropylamino)methyl)phenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of piperidin-4-ylmethanol, which undergoes a series of reactions including acylation, sulfonation, and substitution to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound. Reagents such as alkyl halides or sulfonates are often used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

Biology: In biological research, tert-Butyl 4-((3-((isopropylamino)methyl)phenoxy)methyl)piperidine-1-carboxylate is studied for its potential effects on cellular processes. It may be used in assays to investigate receptor binding and signal transduction pathways.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((3-((isopropylamino)methyl)phenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Uniqueness: The uniqueness of tert-Butyl 4-((3-((isopropylamino)methyl)phenoxy)methyl)piperidine-1-carboxylate lies in its specific substituents, which confer unique reactivity and biological activity. These properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl 4-[[3-[(propan-2-ylamino)methyl]phenoxy]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O3/c1-16(2)22-14-18-7-6-8-19(13-18)25-15-17-9-11-23(12-10-17)20(24)26-21(3,4)5/h6-8,13,16-17,22H,9-12,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQURDLTRPRXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC=C1)OCC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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